molecular formula C7H3BrIN B1379542 2-Bromo-4-iodobenzonitrile CAS No. 1261776-03-7

2-Bromo-4-iodobenzonitrile

Cat. No. B1379542
CAS RN: 1261776-03-7
M. Wt: 307.91 g/mol
InChI Key: ALJPGCHHLIOAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-iodobenzonitrile is a chemical compound with the molecular formula C7H3BrIN . It is used in various industrial and scientific research.


Synthesis Analysis

The synthesis of 2-Bromo-4-iodobenzonitrile can be achieved through different methods. One of the most common methods is the iodination of another chemical compound like 2-bromo-4-nitrobenzonitrile. The iodination can be done using elemental iodine in the presence of a reducing agent like sodium bisulfite.


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-iodobenzonitrile consists of a benzene ring with a bromine atom and an iodine atom attached to it at positions 2 and 4 respectively. The nitrile group (-C≡N) is attached to the benzene ring .


Physical And Chemical Properties Analysis

2-Bromo-4-iodobenzonitrile has a molecular weight of 307.91 g/mol . It is a solid at room temperature . The compound has a topological polar surface area of 23.8 Ų and a complexity of 162 .

Scientific Research Applications

Organic Synthesis

2-Bromo-4-iodobenzonitrile: is a valuable building block in organic synthesis. It is used to construct complex molecules through cross-coupling reactions, such as Suzuki and Stille couplings, due to the presence of both bromine and iodine atoms which can be selectively reacted .

Pharmaceutical Research

This compound serves as a precursor in the synthesis of various pharmaceuticals. Its halogenated structure is particularly useful in creating active pharmaceutical ingredients (APIs) that require halogen-substituted aromatics as core structures .

Material Science

In material science, 2-Bromo-4-iodobenzonitrile is utilized for the development of new materials, including organic semiconductors and liquid crystals. Its rigid aromatic structure contributes to the thermal stability and electronic properties of these materials .

Analytical Chemistry

The compound is used as a standard or reference material in analytical methods like NMR, HPLC, LC-MS, and UPLC. Its unique spectral properties allow for calibration and method development in the analysis of complex mixtures .

Molecular Modeling

2-Bromo-4-iodobenzonitrile: is often used in computational chemistry for molecular modeling and simulation. Programs like Amber and GROMACS utilize it to study interactions and properties at the molecular level .

Chemical Education

Due to its reactivity and structural features, this compound is also used in educational settings to demonstrate halogenation reactions, nucleophilic substitution, and the principles of green chemistry in synthesizing halogenated organic compounds .

Safety and Hazards

2-Bromo-4-iodobenzonitrile is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-bromo-4-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJPGCHHLIOAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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